![molecular formula C17H15ClO2 B12909269 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 917571-11-0](/img/structure/B12909269.png)
2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound that features a 3-chlorophenyl group linked to two 2-methylfuran rings through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-((2-Chlorophenyl)methylene)bis(2-methylfuran): Similar structure but with a chlorine atom at a different position on the phenyl ring.
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran): Similar structure but with a bromine atom instead of chlorine.
5,5’-((3-Chlorophenyl)methylene)bis(2-ethylfuran): Similar structure but with an ethyl group instead of a methyl group on the furan rings.
Uniqueness
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two 2-methylfuran rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
917571-11-0 |
|---|---|
Formule moléculaire |
C17H15ClO2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
Clé InChI |
VPFDTLDVYKNDFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
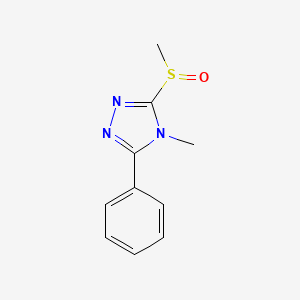

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
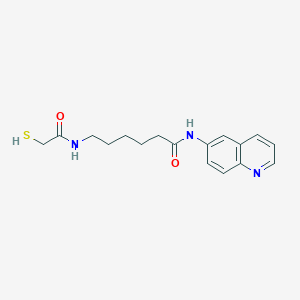

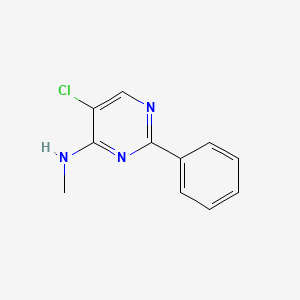
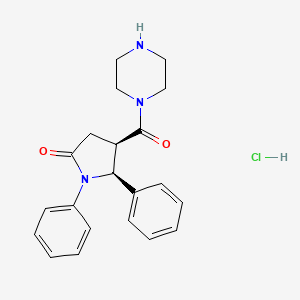


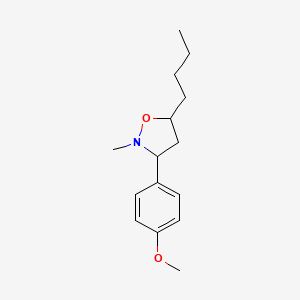
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
